molecular formula C8H12Cl2N2 B7934431 5,6,7,8-Tetrahydro-1,7-naphthyridine-1,7-diium;dichloride

5,6,7,8-Tetrahydro-1,7-naphthyridine-1,7-diium;dichloride

Cat. No.: B7934431
M. Wt: 207.10 g/mol
InChI Key: ZRMBMVOGUOPEAZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridine-1,7-diium;dichloride is a nitrogen-containing heterocyclic compound It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine-1,7-diium;dichloride typically involves the catalytic reduction of 1,7-naphthyridine. This process can be carried out using palladium on charcoal as a catalyst in ethanol. The reaction yields a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine and 5,6,7,8-tetrahydro-1,7-naphthyridine . The separation of these isomers can be achieved through various chromatographic techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,7-naphthyridine-1,7-diium;dichloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agents and conditions used.

    Reduction: As mentioned earlier, the reduction of 1,7-naphthyridine leads to the formation of this compound.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on charcoal in ethanol is commonly used for the reduction process.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,7-naphthyridine-1,7-diium;dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine-1,7-diium;dichloride involves its interaction with various molecular targets, including enzymes and proteins. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in anticancer research, it may inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,7-naphthyridine-1,7-diium;dichloride is unique due to its specific structure and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine-1,7-diium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h1-2,4,9H,3,5-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMBMVOGUOPEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CC2=C1C=CC=[NH+]2.[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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